molecular formula C15H11F4N5O2S B2437413 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921060-96-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2437413
CAS RN: 921060-96-0
M. Wt: 401.34
InChI Key: SJZFZMDWDOJXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11F4N5O2S and its molecular weight is 401.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

A noteworthy application includes the synthesis and characterization of derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) properties. These compounds, derived from modifications of celecoxib, have shown to exhibit significant biological activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. This suggests potential for development into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).

Molecular Docking and Structure Analysis

Further applications include molecular docking and bioassay studies as cyclooxygenase-2 inhibitors. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated no inhibitory potency against cyclooxygenase enzymes, providing a structural basis for the design of selective COX-2 inhibitors (B. J. Al-Hourani et al., 2016).

Photodynamic Therapy Applications

Another significant research direction is the development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. Their good fluorescence properties and high singlet oxygen yields are essential for effective Type II photosensitization mechanisms, highlighting their potential as Type II photosensitizers (M. Pişkin et al., 2020).

Fluorometric Sensing

The compound has also found application in fluorometric sensing, demonstrating selectivity for Hg2+ ions without interference from other metal ions. This property is crucial for developing sensitive and selective sensors for environmental and biological monitoring of mercury, a toxic metal (Ebru Bozkurt & H. Gul, 2018).

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N5O2S/c16-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-27(25,26)13-7-2-1-6-12(13)15(17,18)19/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZFZMDWDOJXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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